

A Comprehensive Technical Guide to the Thermochemical Properties of 2-Hydroxydibenzofuran

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Compound of Interest

Compound Name: 2-Hydroxydibenzofuran

Cat. No.: B1202526

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Disclaimer: This document serves as an in-depth technical guide to the thermochemical data of **2-Hydroxydibenzofuran**. It is important to note that as of the latest literature review, specific experimental thermochemical data for **2-Hydroxydibenzofuran**, such as its enthalpy of formation and sublimation, have not been reported. Therefore, this guide will focus on the established experimental and computational methodologies that would be employed to determine these crucial parameters. The provided tables are templates for data presentation, pending experimental or theoretical determination.

Introduction

2-Hydroxydibenzofuran is a heterocyclic organic compound with a structural framework that is a recurring motif in various biologically active molecules and pharmaceutical compounds. A thorough understanding of its thermochemical properties is fundamental for drug design, process development, and safety assessments. Thermochemical data, such as the standard enthalpy of formation ($\Delta_f H^\circ$), provides critical insights into the molecule's intrinsic stability and the energy changes associated with its chemical reactions. This guide outlines the state-of-the-art experimental and computational approaches for determining these properties.

Thermochemical Data of 2-Hydroxydibenzofuran

While specific experimentally determined thermochemical data for **2-Hydroxydibenzofuran** is not currently available in the public domain, this section provides a standardized format for the presentation of such data once it is determined. This structured approach ensures clarity and facilitates comparison with other compounds.

Table 1: Gaseous Phase Thermochemical Data for **2-Hydroxydibenzofuran**

Parameter	Symbol	Value (kJ/mol)	Method
Standard Molar Enthalpy of Formation (gas)	$\Delta_f H^\circ(g)$	Data Not Available	-

Table 2: Condensed Phase and Phase Change Thermochemical Data for **2-Hydroxydibenzofuran**

Parameter	Symbol	Value (kJ/mol)	Method
Standard Molar Enthalpy of Formation (solid)	$\Delta_f H^\circ(s)$	Data Not Available	-
Standard Molar Enthalpy of Combustion	$\Delta_c H^\circ(s)$	Data Not Available	-
Standard Molar Enthalpy of Sublimation	$\Delta_{sub} H^\circ$	Data Not Available	-

Experimental Protocols for Thermochemical Data Determination

The determination of the thermochemical properties of a solid organic compound like **2-Hydroxydibenzofuran** involves a set of well-established experimental techniques.

3.1. Determination of the Standard Molar Enthalpy of Formation in the Solid State ($\Delta_f H^\circ(s)$)

The standard molar enthalpy of formation of a solid compound is typically determined indirectly through its standard molar enthalpy of combustion ($\Delta_c H^\circ(s)$) using static bomb combustion calorimetry.

- Principle: A precisely weighed sample of **2-Hydroxydibenzofuran** would be completely combusted in a high-pressure oxygen atmosphere within a calorimetric bomb. The heat released during the combustion is measured by the temperature change of the surrounding water bath.
- Apparatus: A static bomb calorimeter, typically with a platinum crucible and firing wire.
- Procedure:
 - A pellet of the sample (typically 0.5 - 1.0 g) is placed in the crucible.
 - A cotton thread of known mass and heat of combustion is attached to the firing wire and placed in contact with the sample.
 - A small amount of distilled water is added to the bomb to ensure saturation of the final atmosphere with water vapor.
 - The bomb is sealed and pressurized with high-purity oxygen (typically to 3.0 MPa).
 - The bomb is placed in the calorimeter's water bath, and the system is allowed to reach thermal equilibrium.
 - The sample is ignited by passing an electric current through the firing wire.
 - The temperature of the water bath is recorded at regular intervals until a constant temperature is reached after the combustion.
 - The energy equivalent of the calorimeter is determined by calibrating with a standard substance of known heat of combustion, such as benzoic acid.
- Data Analysis: The standard molar enthalpy of combustion is calculated from the corrected temperature rise, the energy equivalent of the calorimeter, and corrections for the heat of

combustion of the cotton thread and the formation of nitric acid from residual nitrogen. The standard enthalpy of formation is then derived using Hess's law.

3.2. Determination of the Standard Molar Enthalpy of Sublimation ($\Delta_{\text{sub}}H^\circ$)

The enthalpy of sublimation, the energy required for a substance to transition from a solid to a gaseous state, is a crucial parameter for deriving the gas-phase enthalpy of formation from the solid-phase data. Several methods can be employed.

- Calvet Microcalorimetry:
 - Principle: This technique directly measures the heat absorbed during the sublimation of a sample at a constant temperature.
 - Procedure: A sample is placed in an effusion cell within the microcalorimeter, and the heat flow associated with its sublimation is measured.
- Thermogravimetric Analysis (TGA):
 - Principle: The rate of mass loss of a sample due to sublimation is measured as a function of temperature. The enthalpy of sublimation can then be derived from the temperature dependence of the vapor pressure using the Clausius-Clapeyron equation.^{[1][2]}
 - Procedure: A small sample is heated at a constant rate in an inert atmosphere, and its mass is continuously monitored.
- Knudsen Effusion Method:
 - Principle: The rate of mass loss of a sample effusing through a small orifice into a vacuum is measured. The vapor pressure is then calculated, and the enthalpy of sublimation is determined from its temperature dependence.

Computational Approaches for Thermochemical Data Prediction

In the absence of experimental data, computational chemistry provides powerful tools for the accurate prediction of thermochemical properties. High-level ab initio methods are often

employed for this purpose.

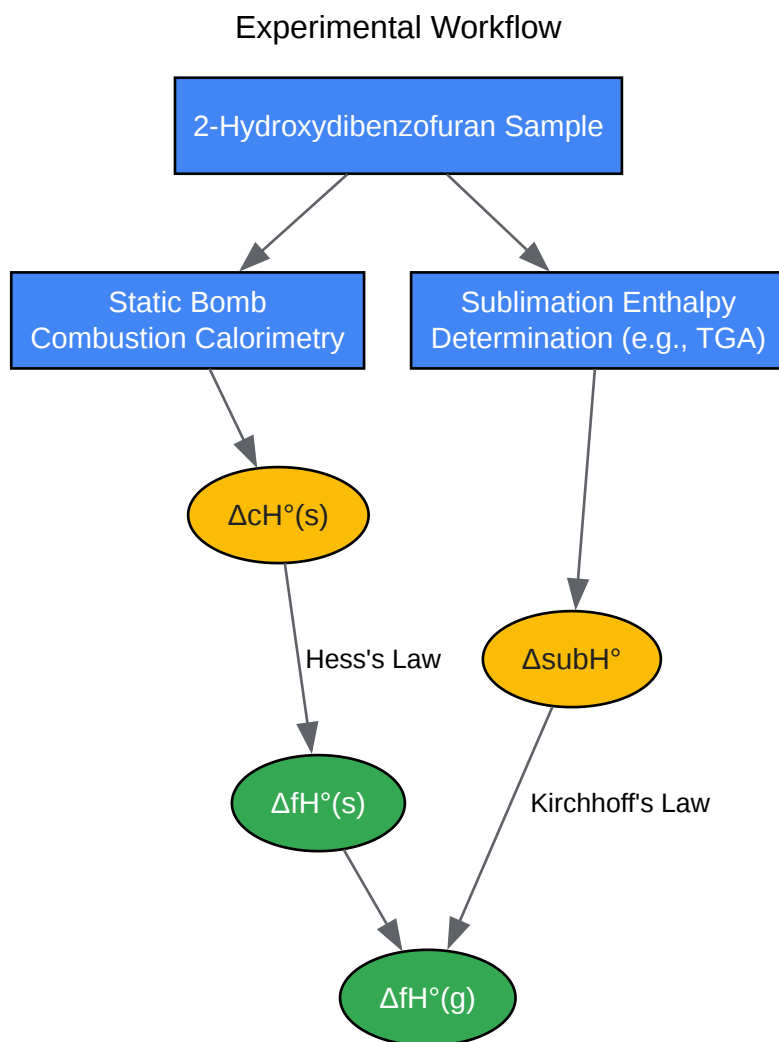
- G3(MP2)//B3LYP and G4 Theories: These are composite methods that approximate high-level calculations by combining results from different levels of theory and basis sets to achieve high accuracy for the calculation of enthalpies of formation.[3]
- Complete Basis Set (CBS) Methods (e.g., CBS-QB3): These methods extrapolate calculations to the complete basis set limit to minimize basis set truncation errors, providing highly accurate energies.
- Density Functional Theory (DFT): While generally less accurate than composite methods for absolute enthalpies, DFT, when coupled with isodesmic reactions, can provide reliable predictions of enthalpies of formation.[3]

The general workflow for computational thermochemistry involves:

- Geometry optimization of the molecule at a specified level of theory.
- Calculation of vibrational frequencies to confirm a true energy minimum and to compute zero-point vibrational energy (ZPVE) and thermal corrections.
- Single-point energy calculations at a higher level of theory.
- Use of isodesmic or homodesmotic reactions to reduce systematic errors in the calculations.

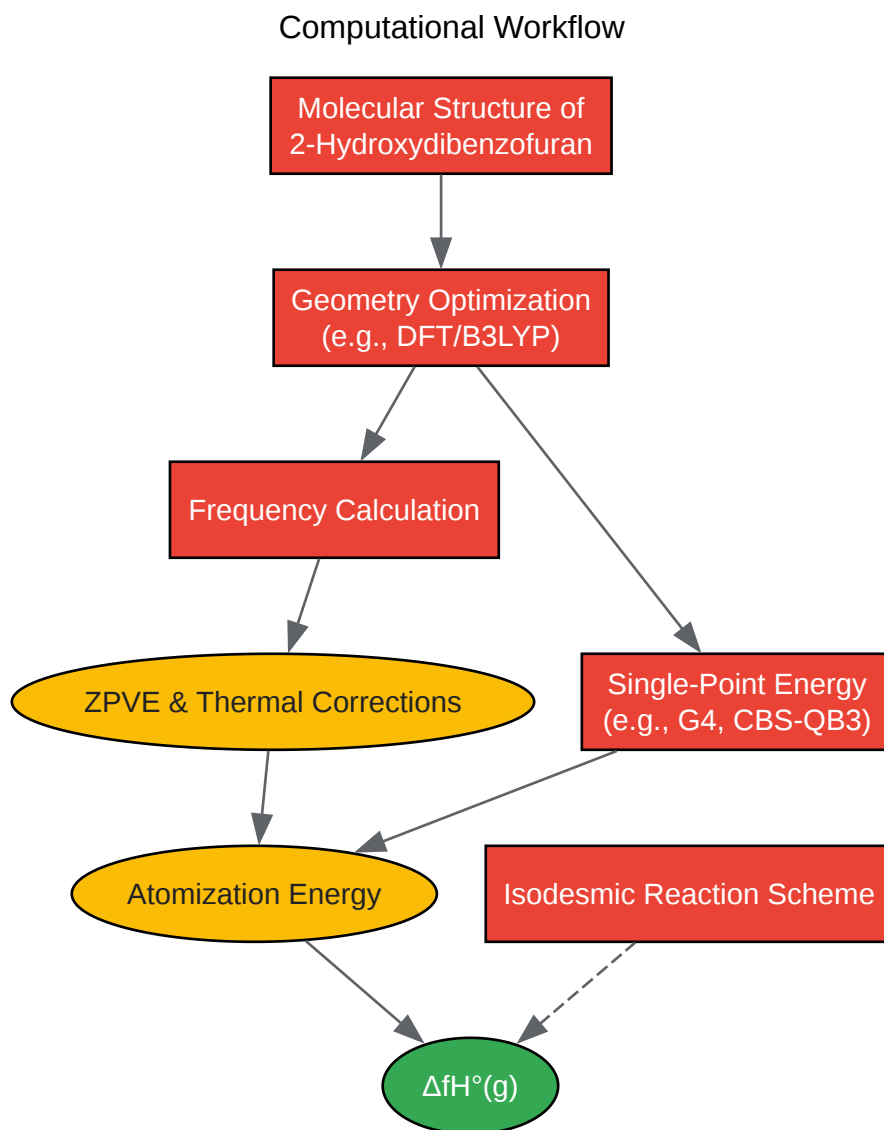
Visualization of Methodologies

The following diagrams illustrate the general workflows for the experimental determination and computational prediction of the thermochemical data of a solid organic compound like **2-Hydroxydibenzofuran**.



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Caption: Experimental workflow for determining thermochemical data.



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Caption: Computational workflow for predicting gas-phase enthalpy of formation.

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